molecular formula C13H17BrN2O2 B229207 N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide

N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide

Cat. No. B229207
M. Wt: 313.19 g/mol
InChI Key: WENWJXQXMOYCGQ-MDZDMXLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound is known for its unique chemical structure and properties, which make it an ideal candidate for various scientific research studies.

Mechanism of Action

The mechanism of action of N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and signaling pathways involved in cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects:
N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways. It also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide is its ability to selectively target cancer cells while sparing normal cells. This makes it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide. One potential direction is the development of novel drug delivery systems to improve its solubility and bioavailability. Another direction is the investigation of its potential use as a therapeutic agent for other diseases such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate its mechanism of action and identify potential drug targets.

Synthesis Methods

The synthesis of N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide involves the reaction of cyclohexanone with bromine in the presence of sodium hydroxide to form 3-bromo-6-oxocyclohexa-2,4-dien-1-one. This intermediate is then reacted with hydrazine hydrate and 1,6-dibromohexane to form the final product.

Scientific Research Applications

N'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anticancer, antitumor, and antiviral properties. Additionally, this compound has been investigated for its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Molecular Formula

C13H17BrN2O2

Molecular Weight

313.19 g/mol

IUPAC Name

N//'-[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hexanehydrazide

InChI

InChI=1S/C13H17BrN2O2/c1-2-3-4-5-13(18)16-15-9-10-8-11(14)6-7-12(10)17/h6-9,15H,2-5H2,1H3,(H,16,18)/b10-9+

InChI Key

WENWJXQXMOYCGQ-MDZDMXLPSA-N

Isomeric SMILES

CCCCCC(=O)NN/C=C/1\C=C(C=CC1=O)Br

SMILES

CCCCCC(=O)NNC=C1C=C(C=CC1=O)Br

Canonical SMILES

CCCCCC(=O)NNC=C1C=C(C=CC1=O)Br

Origin of Product

United States

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